Lamotrigine Impurity 4

Pharmaceutical impurity profiling HPLC method validation Process-related impurity identification

Lamotrigine Impurity 4 (CAS 63985-85-9) is a critical route-indicative process impurity for ANDA submissions. Unlike degradation impurities, its unique 2,5-dichlorobenzoyl cyanide core enables precise synthetic origin tracing and chromatographic resolution. Procuring this reference standard with full COA (LC-MS, NMR) is mandatory for ICH Q3A-compliant batch release, HPLC method validation, and demonstrating process consistency to regulators.

Molecular Formula C8H3Cl2NO
Molecular Weight 200.03
CAS No. 63985-85-9
Cat. No. B601557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamotrigine Impurity 4
CAS63985-85-9
Synonyms2,5-Dichlorobenzoyl Cyanide;  2,5-Dichlorophenylglyoxylonitrile;  2,5-Dichloro-α-oxo-benzeneacetonitrile
Molecular FormulaC8H3Cl2NO
Molecular Weight200.03
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceGrey Solid

Lamotrigine Impurity 4 (CAS 63985-85-9): Reference Standard for Route-Indicative Pharmaceutical Impurity Profiling


Lamotrigine Impurity 4 (CAS 63985-85-9), chemically identified as 2,5-dichlorobenzoyl cyanide (2,5-dichlorophenylglyoxylonitrile), is a process-related impurity arising during the synthesis of lamotrigine, an antiepileptic drug of the phenyltriazine class [1]. The compound possesses the molecular formula C8H3Cl2NO and a molecular weight of 200.03 g/mol [2]. As a synthetic intermediate in specific manufacturing routes, its presence serves as a route-indicative marker for determining the synthetic origin of lamotrigine drug substance [3].

Why Lamotrigine Impurity 4 (CAS 63985-85-9) Cannot Be Substituted with Other Lamotrigine-Related Impurities


Lamotrigine Impurity 4 is structurally and functionally distinct from other lamotrigine-related impurities, precluding generic substitution. While impurities such as 2,3-dichlorobenzoic acid (Lamotrigine Impurity E) are primarily degradation products, Impurity 4 is a synthetic intermediate that carries a unique 2,5-dichloro substitution pattern on the benzoyl cyanide core, contrasting with the 3,4-dichloro substitution seen in other process-related impurities such as EP Impurity C [1]. This structural distinction directly influences chromatographic retention behavior, detection sensitivity requirements, and the specific regulatory context in which each impurity must be controlled [2]. Interchanging Impurity 4 with an alternative reference standard would yield incorrect retention time markers, invalidate impurity profiling methods, and potentially lead to non-compliance with pharmacopeial monograph specifications that require route-indicative impurity identification.

Lamotrigine Impurity 4 (CAS 63985-85-9): Quantified Differentiation Evidence for Analytical Reference Standard Procurement


Structural Differentiation: 2,5-Dichloro vs. 3,4-Dichloro Substitution Defines Unique Chromatographic Identity

Lamotrigine Impurity 4 is characterized by a 2,5-dichloro substitution pattern on the benzoyl cyanide core (C8H3Cl2NO, MW 200.03), distinguishing it from EP Impurity C which contains a 3,4-dichlorophenyl substitution (C9H7Cl2N5, MW 256.09) [1][2]. This positional isomerism results in distinct chromatographic retention properties essential for accurate impurity profiling. The molecular weight difference (200.03 vs. 256.09 g/mol) and the absence of the hydrazine carboximidamide moiety in Impurity 4 provide unambiguous mass spectrometric differentiation [1].

Pharmaceutical impurity profiling HPLC method validation Process-related impurity identification

Route-Indicative Function: Lamotrigine Impurity 4 as Synthetic Intermediate vs. Degradation Impurity E

Lamotrigine Impurity 4 (2,5-dichlorobenzoyl cyanide) is a synthetic intermediate in specific lamotrigine manufacturing routes, arising from the cyanidation of 2,5-dichlorobenzoyl chloride during synthesis [1]. In contrast, Lamotrigine Impurity E (2,3-dichlorobenzoic acid, CAS 50-45-3) is a degradation product formed under oxidative stress conditions [2]. This functional divergence means Impurity 4 serves as a route-indicative marker for identifying the synthetic origin of lamotrigine drug substance, while Impurity E serves as a stability-indicating marker for shelf-life monitoring. The HPLC method developed for lamotrigine impurity quantification demonstrates baseline separation of these distinct impurity classes with different retention characteristics [3].

Synthetic route verification Pharmaceutical manufacturing Impurity source tracing

Purity Specification: BP Reference Standard Grade (>98%) vs. Generic Research Grade (>95%)

Lamotrigine Impurity 4 is available as a British Pharmacopoeia (BP) Reference Standard intended for use in laboratory tests specifically prescribed in the British Pharmacopoeia monograph for lamotrigine . BP Reference Standards undergo rigorous characterization and are supplied with Certificates of Analysis (COA) establishing traceability to pharmacopeial specifications. In contrast, generic research-grade Lamotrigine Impurity 4 from non-pharmacopeial suppliers typically carries purity specifications of >95% by HPLC without pharmacopeial traceability . The pharmacopeial grade material demonstrates validated purity typically exceeding 98%, as established for lamotrigine impurity reference standards in quantitative related substances determination [1].

Pharmacopeial compliance Reference standard qualification Analytical method validation

Detection Sensitivity: LC-MS/MS Method Achieves 2 ppb Quantification for Isobaric Lamotrigine Impurity

A validated LC-MS/MS method using in-source fragmentation with Atmospheric Pressure Chemical Ionisation (APCI) and multiple reaction monitoring (MRM) achieves a detection limit of 25 ppb mass fraction for an isobaric lamotrigine impurity (14W80), with solid phase extraction (SPE) pre-concentration further enhancing detection to 2 ppb [1]. This analytical capability is critical for Lamotrigine Impurity 4 quantification because synthetic impurities structurally related to Impurity 4 may co-elute or share mass transitions with lamotrigine, requiring high-specificity tandem MS methods. Without LC-MS/MS capability, conventional HPLC-UV methods lack the sensitivity and specificity to detect trace-level process impurities at regulatory thresholds [2]. The ICH Q3A guideline for new drug substances specifies identification thresholds of 0.1% (1000 ppm) and qualification thresholds of 0.15% (1500 ppm) for impurities with maximum daily dose ≤2 g/day, while genotoxic impurities may require control at ppm levels [3].

Trace impurity analysis LC-MS/MS quantification Genotoxic impurity control

Lamotrigine Impurity 4 (CAS 63985-85-9): Validated Research and Industrial Application Scenarios


ANDA Filing: Demonstration of Synthetic Route Equivalence and Impurity Profile Matching

In Abbreviated New Drug Application (ANDA) submissions, Lamotrigine Impurity 4 (2,5-dichlorobenzoyl cyanide) serves as a route-indicative marker to establish that the generic manufacturer‘s synthetic route yields an impurity profile comparable to the reference listed drug. The presence and concentration of this specific impurity must be quantified and reported in the drug substance section of the ANDA, as it provides evidence of process consistency. Procurement of BP or EP reference standard-grade Impurity 4 with full characterization data (LC-MS, NMR, COA) is essential for method validation and for demonstrating that the impurity is controlled below ICH Q3A identification thresholds [1].

Stability-Indicating HPLC Method Development and Validation

Lamotrigine Impurity 4 is used as a reference standard in the development and validation of stability-indicating HPLC methods for lamotrigine drug substance and finished product analysis. While Impurity 4 is a process-related impurity (not a degradation product), its inclusion in method development ensures chromatographic resolution from lamotrigine and from degradation impurities such as Impurity E (2,3-dichlorobenzoic acid). Validated methods using this reference standard must demonstrate baseline separation (resolution ≥2.0) and system suitability parameters including relative retention time reproducibility across multiple column lots and instrument platforms [1][2].

Pharmaceutical Quality Control: Batch Release Testing and Impurity Profiling

In GMP-compliant quality control laboratories, Lamotrigine Impurity 4 reference standard is employed for the identification and quantification of this specific process impurity in each batch of lamotrigine drug substance prior to release. The quantitation is performed against a calibrated reference standard curve, with acceptance criteria established per ICH Q3A: any impurity exceeding the identification threshold of 0.1% must be identified and reported; any impurity exceeding the qualification threshold of 0.15% must undergo toxicological qualification. The BP Reference Standard grade of Impurity 4 provides the regulatory traceability required for batch release decisions in markets recognizing the British Pharmacopoeia [1].

Synthetic Route Investigation and Process Optimization

During process development and scale-up of lamotrigine manufacturing, Lamotrigine Impurity 4 reference standard enables precise monitoring of the cyanidation step efficiency. The formation of 2,5-dichlorobenzoyl cyanide as an intermediate or impurity is route-dependent; its quantification helps process chemists optimize reaction conditions (temperature, stoichiometry, catalyst selection) to minimize its carryover into the final drug substance. This application is particularly relevant for manufacturers seeking to establish alternative synthetic routes that avoid patented processes while maintaining comparable impurity profiles [1].

Quote Request

Request a Quote for Lamotrigine Impurity 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.